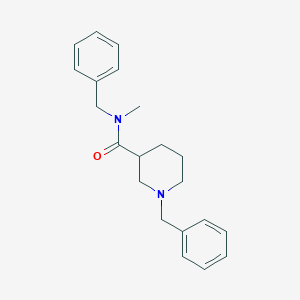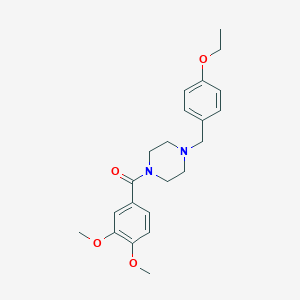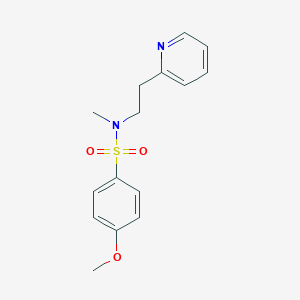![molecular formula C17H26N2O2 B246925 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been shown to interact with the dopamine system in the brain. It has been shown to increase dopamine release and inhibit dopamine uptake. This suggests that it may have potential as a therapeutic agent for the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release and inhibit dopamine uptake. It has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is its potential as a tool in neuroscience research. It has been shown to interact with the dopamine system in the brain, which makes it a useful tool for studying the dopamine system. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine. One future direction is the study of its potential as a therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease. Another future direction is the study of its potential as a tool in neuroscience research, specifically in the study of the dopamine system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction between 1-sec-butylpiperazine and 3-methylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool in neuroscience research, specifically in the study of the dopamine system.
Eigenschaften
Molekularformel |
C17H26N2O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C17H26N2O2/c1-4-15(3)18-8-10-19(11-9-18)17(20)13-21-16-7-5-6-14(2)12-16/h5-7,12,15H,4,8-11,13H2,1-3H3 |
InChI-Schlüssel |
LMGWPNFBTGYLAT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Kanonische SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)